(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, featuring a benzo[d]thiazole core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c1-2-8-20-14-7-6-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-4-3-5-12(9-11)21(23)24/h2-7,9-10H,1,8H2,(H2,18,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWWFWVKQYXFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzo[d]thiazole intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Formation of the Ylidene Group: This step involves the condensation of the allylated benzo[d]thiazole with 3-nitrobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Sodium hydride (NaH) and various alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the creation of polymers and other materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-aminobenzothiazole: Used in the synthesis of various biologically active compounds.
Benzo[d]thiazol-2-ylaminoheteroarylmethylnaphthalen-2-ol: Exhibits pesticidal properties.
Uniqueness
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are noted for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, including a thiazole ring, an allyl group, and a sulfonamide moiety, contribute to its potential pharmacological applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The compound's structure includes:
- Thiazole Ring : Provides stability and reactivity.
- Allyl Group : Enhances biological activity through potential interactions with biological targets.
- Sulfamoyl Moiety : Known for its antibacterial and antitumor activities.
Antitumor Activity
The thiazole derivatives have shown promise in anticancer research. For instance, arylsulfonylhydrazones have been explored for their antitumor properties, suggesting that this compound may possess similar capabilities. The presence of the nitro group enhances the potential for interactions with cellular targets involved in cancer progression.
Case Studies and Research Findings
- Antibacterial Studies : A study on related sulfonamide compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that this compound may exhibit comparable antibacterial activity.
- Antitumor Research : In vitro studies on benzo[d]thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and disruption of cell cycle progression.
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under reflux in toluene (110°C) .
- Allylation : Introduction of the allyl group using allyl bromide in DMF with NaH as a base .
- Sulfamoylation : Reaction with sulfamoyl chloride under inert conditions to prevent hydrolysis .
- Nitration : Electrophilic aromatic substitution to attach the nitro group to the benzamide moiety . Critical parameters include temperature control, solvent polarity (e.g., DMF for solubility), and purification via column chromatography or crystallization .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR verify hydrogen/carbon environments and stereochemistry .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 465.54) and fragmentation patterns .
- HPLC : Ensures purity (≥95%) by quantifying impurities .
- X-ray crystallography : Resolves Z/E isomerism and crystal packing .
Q. What biological mechanisms are hypothesized based on its structure?
The sulfamoyl group may inhibit dihydrofolate synthase (bacterial folate metabolism), while the nitrobenzamide moiety could intercalate DNA or disrupt redox balance in cancer cells. Computational docking predicts affinity for kinase targets, but empirical validation via enzyme inhibition assays (e.g., IC50 measurements) is required .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize by-products?
- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading to identify optimal conditions .
- By-product analysis : Use TLC or inline IR to monitor intermediate stability. For example, slow addition of sulfamoyl chloride reduces dimerization .
- Scale-up considerations : Maintain inert atmospheres during allylation to prevent oxidation .
Q. How to resolve contradictions between computational bioactivity predictions and experimental results?
- Molecular dynamics (MD) simulations : Incorporate explicit solvent models to account for solvation effects overlooked in docking studies .
- Orthogonal assays : Compare SPR (binding kinetics) with fluorescence polarization (target engagement) to validate mechanisms .
- Crystallographic validation : Co-crystallize the compound with its target to resolve binding mode discrepancies .
Q. What strategies establish structure-activity relationships (SAR) for derivatives?
- Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups) and test against cancer cell lines (e.g., IC50 in MCF-7) .
- Multivariate analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
- Metabolic profiling : Assess stability of derivatives in liver microsomes to guide lead optimization .
Q. How to address stability challenges during in vivo studies?
- Forced degradation studies : Expose the compound to UV light, H2O2, or acidic/basic conditions to identify degradation pathways (analyzed via LC-MS) .
- Pharmacokinetic (PK) studies : Use radiolabeled compound to track absorption/distribution and identify metabolites via MS/MS .
- Formulation strategies : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
